3-ethoxy-2,2-dimethylpropan-1-ol
Description
3-Ethoxy-2,2-dimethylpropan-1-ol (C₇H₁₆O₂, molecular weight: 132.20 g/mol) is a branched primary alcohol featuring an ethoxy group (-OCH₂CH₃) at the third carbon and two methyl groups (-CH₃) at the second carbon. These analogs suggest that the ethoxy variant is a liquid at room temperature with moderate polarity, influenced by the ether and hydroxyl functionalities.
Properties
CAS No. |
78952-28-0 |
|---|---|
Molecular Formula |
C7H16O2 |
Molecular Weight |
132.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
3-ethoxy-2,2-dimethylpropan-1-ol can be synthesized through a variety of methods. One common method involves the reaction of 2,2-dimethylpropan-1-ol with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-ethoxy-2,2-dimethylpropan-1-ol undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the ethoxy group is replaced by other nucleophiles such as halides or amines.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations. Major products formed from these reactions include aldehydes, carboxylic acids, alcohols, and substituted derivatives.
Scientific Research Applications
3-ethoxy-2,2-dimethylpropan-1-ol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is used in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.
Medicine: It is explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals, solvents, and as an intermediate in the manufacture of various industrial products.
Mechanism of Action
The mechanism by which 3-ethoxy-2,2-dimethylpropan-1-ol exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biochemical studies, it may act as a substrate for certain enzymes, leading to the formation of specific products through enzymatic catalysis . The compound’s structure allows it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Substituent Effects on Physical Properties
The substituent at the third carbon significantly impacts physical properties. Key comparisons include:
*Estimated values based on analogs.
Key Observations :
- Boiling Point: The ethoxy group increases boiling point compared to methoxy or amino substituents due to greater molecular weight and van der Waals interactions.
- Density : Ethoxy and methoxy analogs exhibit similar densities (~0.88–0.90 g/cm³), consistent with their branched aliphatic structures.
- Flash Point : Ethoxy derivatives likely have higher flash points than methoxy analogs due to reduced volatility.
Reactivity and Stability
- Incompatibilities : Ethoxy and methoxy analogs are incompatible with strong oxidizers (e.g., peroxides, nitric acid) .
- Decomposition Products: Thermal decomposition may release CO, CO₂, and nitrogen oxides (NOₓ) .
- Stability : Branched structures enhance steric protection, reducing susceptibility to nucleophilic attack.
Toxicological and Ecological Profiles
- Environmental Impact : Degradation products (CO₂, CO) suggest moderate environmental persistence .
Q & A
Q. What are the key physical and chemical properties of 3-ethoxy-2,2-dimethylpropan-1-ol critical for experimental handling?
The compound is a clear liquid with a density of 0.875 g/cm³, a flash point of 73.9°C, and a molar mass of 159.27 g/mol. Its liquid/gas phase transition occurs at 226.6°C. These properties dictate storage conditions (e.g., flammability precautions) and solvent compatibility. Accurate measurement of these parameters ensures reproducibility in reactions .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
Personal protective equipment (PPE) must include NIOSH/MSHA-approved respirators, chemical-resistant gloves (e.g., nitrile), OSHA-compliant goggles, and protective clothing. In case of inhalation, move the individual to fresh air and administer artificial respiration if needed. Contaminated clothing should be washed before reuse to prevent secondary exposure .
Q. What are the common synthetic routes for preparing this compound, and what are their typical yields?
A Williamson ether synthesis approach involves reacting a brominated precursor (e.g., 3-bromo-2,2-dimethylpropan-1-ol) with phenols under basic conditions (K₂CO₃) in DMF. Yields range from 83% to 96% depending on substituents, as demonstrated in analogous etherifications .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve the yield of this compound in Williamson ether synthesis?
Optimize stoichiometry (1.2–1.5 equivalents of brominated alcohol), use anhydrous DMF, and maintain temperatures between 80–100°C. Purification via silica gel chromatography (hexane:ethyl acetate = 5:1) enhances purity. Continuous flow systems can improve scalability and reduce side reactions .
Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?
Use HPLC (retention time ~1.25 minutes) and LCMS (m/z 771 [M+H]+) for purity assessment. NMR (¹H/¹³C) confirms structure, while FT-IR identifies functional groups (e.g., hydroxyl and ether stretches). Differential scanning calorimetry (DSC) verifies phase transitions .
Q. What challenges arise in studying the stereochemistry of this compound derivatives, and how can they be addressed?
The branched structure complicates enantiomeric resolution. Chiral chromatography (e.g., Chiralpak® columns) or enzymatic resolution using lipases can isolate enantiomers. Computational modeling (e.g., DFT) predicts steric effects on reactivity .
Q. How does the branched structure of this compound influence its reactivity in nucleophilic substitution reactions?
Steric hindrance from the 2,2-dimethyl group slows SN2 mechanisms, favoring SN1 pathways in polar solvents. Kinetic studies using isotopic labeling (e.g., ¹⁸O) can elucidate the rate-determining step .
Q. What strategies are employed to resolve contradictions in reported biological activity data for this compound analogs?
Meta-analyses comparing assay conditions (e.g., pH, cell lines) identify confounding variables. Dose-response curves and molecular docking studies validate target interactions. For example, IC₅₀ discrepancies in enzyme inhibition may arise from buffer ionic strength variations .
Q. What role does this compound serve as a building block in synthesizing complex organic molecules?
Its ether and hydroxyl groups enable functionalization via oxidation (to ketones), reduction (to alkanes), or substitution (e.g., Mitsunobu reactions). It is used in spirocyclic compounds and benzimidazole derivatives for medicinal chemistry applications .
Q. How can computational chemistry aid in predicting the physicochemical properties of this compound derivatives?
Molecular dynamics simulations predict solubility and partition coefficients (logP). QSAR models correlate structural features (e.g., substituent electronegativity) with biological activity. Tools like Gaussian or COSMO-RS provide thermodynamic data for reaction optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
